Cas no 143134-89-8 (Benzenebutanoic acid,4-(heptyloxy)-g-oxo-)

Benzenebutanoic acid,4-(heptyloxy)-g-oxo- structure
143134-89-8 structure
Product Name:Benzenebutanoic acid,4-(heptyloxy)-g-oxo-
CAS No:143134-89-8
MF:C17H24O4
MW:292.370065689087
CID:108166
PubChem ID:2801593
Update Time:2025-04-18

Benzenebutanoic acid,4-(heptyloxy)-g-oxo- Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid,4-(heptyloxy)-g-oxo-
    • 3-(4-N-HEPTYLOXYBENZOYL)PROPIONIC ACID
    • 4-(4-heptoxyphenyl)-4-oxobutanoic acid
    • 4-(4-Heptyloxyphenyl)-4-oxobutyric acid
    • CHEMBL4569488
    • 3-(4-heptyloxybenzoyl)propionic acid
    • 4-(4-(Heptyloxy)phenyl)-4-oxobutanoicacid
    • 4-(4-(Heptyloxy)phenyl)-4-oxobutanoic acid
    • MFCD00100662
    • DTXSID50384281
    • 143134-89-8
    • 4-[4-(heptyloxy)phenyl]-4-oxobutanoic acid
    • GRIATMKAFYNTBG-UHFFFAOYSA-N
    • AKOS016022867
    • SCHEMBL8754682
    • MDL: MFCD00100662
    • Inchi: 1S/C17H24O4/c1-2-3-4-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20/h7-10H,2-6,11-13H2,1H3,(H,19,20)
    • InChI Key: GRIATMKAFYNTBG-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C(CCC(=O)O)=O)=CC=1)CCCCCCC

Computed Properties

  • Exact Mass: 292.16752
  • Monoisotopic Mass: 292.16745924g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 11
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: Not available
  • Boiling Point: 474.7±25.0 °C at 760 mmHg
  • Flash Point: 169.3±16.7 °C
  • Refractive Index: 1.512
  • PSA: 63.6
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

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